2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol
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Overview
Description
2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and imine groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol typically involves the condensation reaction between 4,4’-diaminodiphenyl ether and o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and imine groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various chemical transformations.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the imine groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol .
- Schiff bases and phenyl hydrazones of isatins .
Uniqueness
Compared to similar compounds, 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol stands out due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. Additionally, its unique structural arrangement allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H18N4O7 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C26H18N4O7/c31-25-11-5-21(29(33)34)13-17(25)15-27-19-1-7-23(8-2-19)37-24-9-3-20(4-10-24)28-16-18-14-22(30(35)36)6-12-26(18)32/h1-16,31-32H |
InChI Key |
BVXJRQNZIBNUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)OC3=CC=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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